3-bromo-N-(3-methoxyphenyl)benzamide
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Overview
Description
3-bromo-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 3-position of the phenyl ring attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-bromo-benzoyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives of the original compound.
Reduction Reactions: Formation of amine derivatives of the original compound.
Scientific Research Applications
3-bromo-N-(3-methoxyphenyl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-methoxyphenyl)benzamide
- 3-bromo-N-(4-methoxyphenyl)benzamide
- 3-bromo-N-(3-chlorophenyl)benzamide
Uniqueness
3-bromo-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring
Properties
IUPAC Name |
3-bromo-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYLQQBGSIYQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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